N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
Description
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a cyclobutyl cyanogroup, fluoro substituents, and a trifluoromethyl moiety. These groups are known to enhance metabolic stability, lipophilicity, and target binding affinity in related compounds .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O/c1-20(13(8-19)5-2-6-13)12(21)10-4-3-9(15)7-11(10)14(16,17)18/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYHSJSAVISDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)C(F)(F)F)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-fluoro-N-methylbenzamide. This intermediate is then reacted with cyclobutanone and trimethylsilyl cyanide under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzamide core and substituent patterns align with several analogs documented in the evidence. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Diversity: The cyanocyclobutyl group in the target compound distinguishes it from analogs like 1a and 13t, which feature cyano-hydroxybutenamido side chains. This difference may influence steric hindrance and hydrogen-bonding capacity, affecting target selectivity .
Biological Activity: Compounds like 1a and 13t are linked to immunomodulatory or anti-inflammatory applications, whereas the sodium salt in is explicitly a herbicide. The target compound’s lack of polar groups (e.g., hydroxy or sulfanyl) may limit solubility but improve membrane permeability .
Synthetic Accessibility: The cyclobutyl cyanogroup in the target compound introduces synthetic complexity compared to simpler substituents (e.g., chloro or methoxy groups in ’s flutolanil). This could impact scalability for industrial applications .
Biological Activity
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, also known by its CAS number 915087-26-2, is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 247.27 g/mol. The compound features a unique cyanocyclobutyl group and fluorinated aromatic structures, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 915087-26-2 |
| Molecular Formula | C₁₃H₁₄F₃N₃O |
| Molecular Weight | 247.27 g/mol |
| Boiling Point | Not available |
| Solubility | Not extensively studied |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through modulation of cellular pathways involved in stress responses and apoptosis.
- β-Cell Protection : A study on related benzamide derivatives demonstrated that certain structural modifications could enhance the protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This suggests a potential role for this compound in diabetes management by preserving insulin-producing cells .
- Anticancer Activity : Preliminary investigations into the compound's analogs have shown promise as anticancer agents. The presence of the trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cell lines .
Pharmacological Effects
The pharmacological profile of this compound is still under investigation, but initial findings suggest:
- Cytotoxicity : In vitro studies indicate varying degrees of cytotoxic effects on different cancer cell lines, with some derivatives showing significant growth inhibition at micromolar concentrations.
- Cell Viability Enhancement : Compounds with similar structures have been shown to improve cell viability under stress conditions, indicating a protective role that could be leveraged in therapeutic contexts .
Case Study 1: β-Cell Protective Activity
A series of benzamide derivatives were evaluated for their ability to protect INS-1 pancreatic β-cells from ER stress-induced apoptosis. The most effective compounds exhibited an EC50 value as low as 0.1 μM, demonstrating significant potential for drug development aimed at diabetes treatment .
Case Study 2: Anticancer Activity
Research involving fluorinated benzamides revealed that modifications to the aromatic ring can lead to enhanced anticancer properties. One derivative showed an IC50 value of approximately 5 μM against breast cancer cell lines, suggesting that this compound could similarly exhibit potent anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
